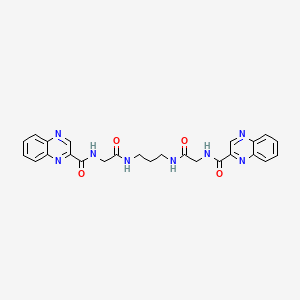
2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide can be achieved through a multi-step process involving the formation of key intermediates. One common approach involves the reaction of quinoxaline-2-carboxylic acid with appropriate amines and acylating agents under controlled conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine (TEA) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2-carboxylic acid derivatives, while reduction may produce quinoxaline-2-ylmethanol derivatives.
Scientific Research Applications
2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Quinoxaline-2-carboxylic acid
- Quinoxaline-2-ylmethanol
- 3-(Indol-2-yl)quinoxalin-2(1H)-ones
Uniqueness
2-(Quinoxalin-2-ylcarbonylamino)-N-(3-(2-(quinoxalin-2-ylcarbonylamino)acetylamino)propyl)acetamide is unique due to its complex structure and potential for diverse biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.
Properties
CAS No. |
6953-46-4 |
|---|---|
Molecular Formula |
C25H24N8O4 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
N-[2-oxo-2-[3-[[2-(quinoxaline-2-carbonylamino)acetyl]amino]propylamino]ethyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C25H24N8O4/c34-22(14-30-24(36)20-12-28-16-6-1-3-8-18(16)32-20)26-10-5-11-27-23(35)15-31-25(37)21-13-29-17-7-2-4-9-19(17)33-21/h1-4,6-9,12-13H,5,10-11,14-15H2,(H,26,34)(H,27,35)(H,30,36)(H,31,37) |
InChI Key |
NPFCKCTWUHFXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC(=O)NCCCNC(=O)CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















